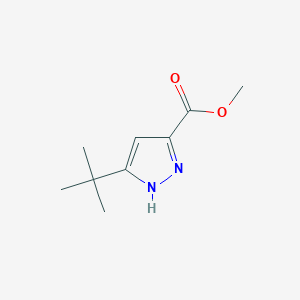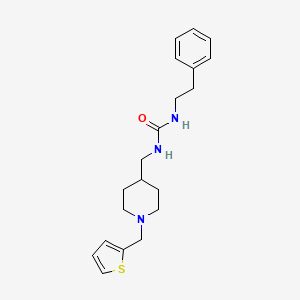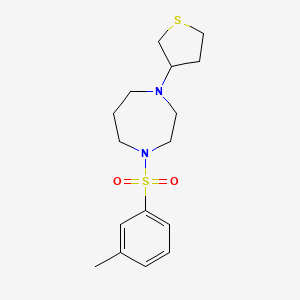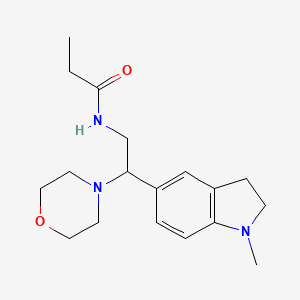
5-chloro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a novel antithrombotic agent . It contains an indole moiety, which consists of a pyrrolidine ring fused to benzene to form 2,3-dihydroindole .
Synthesis Analysis
The synthesis of this compound involves the combination of the morpholinone and the 5-chlorothiophene-2-carboxamide moiety within the oxazolidinone FXa inhibitors . The process starts from 5-chlorothiophene-2-carbonyl chloride, (2S)-3-amino-propane-1,2-diol, and 4-(4-aminophenyl)-3-morpholinone .Molecular Structure Analysis
The X-ray crystal structure of this compound in complex with human FXa clarified the binding mode and the stringent requirements for high affinity . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency .Chemical Reactions Analysis
The compound acts as an inhibitor of the blood coagulation factor Xa . It does not affect related serine proteases (such as thrombin, trypsin, plasmin, FVIIa, FIXa, FXIa, urokinase, and activated protein C) at concentrations up to 20 µM, demonstrating more than 10,000-fold higher selectivity for FXa than for these other serine proteases .Physical And Chemical Properties Analysis
The compound has subnanomolar in vitro potency . It is a low molecular weight, orally administrable inhibitor of blood clotting factor Xa .科学的研究の応用
Synthesis and Chemical Properties
- Research has been conducted on related compounds, such as 4‐Chloro‐3′‐methylsulfinyl‐5(6 or 8)‐nitro‐3,4′‐diquinolinyl sulfides, exploring their chemical synthesis and properties (Maślankiewicz, 2000).
- Another study focused on the synthesis and anti-acetylcholinesterase activity of related 5-Substituted 1-Methyl-1H-1,2,4-triazol-3-yl Methanesulfonates (Holan, Virgona, Watson, 1997).
Biological and Pharmacological Activities
- Research on 1,2,3,4-Tetrahydroisoquinoline-7-sulfonanilides, similar in structure, has been conducted to study their ability to inhibit phenylethanolamine N-methyltransferase, an enzyme involved in epinephrine biosynthesis (Blank, Krog, Weiner, Pendleton, 1980).
- Investigations into 4-fluoroisoquinoline-5-sulfonyl chloride, a compound with a similar sulfonamide component, have provided insights into its molecular structure and chemical behavior (Ohba, Gomi, Ohgiya, Shibuya, 2012).
- A study on isoquinoline sulfonamide protein kinase inhibitors explored their effects on cytotoxic T lymphocyte-mediated lysis and cellular proliferation, demonstrating the potential of similar compounds in immunological contexts (Juszczak, Russell, 1989).
Antimicrobial and Anticancer Properties
- Sulfonamide derivatives have been investigated for their cytotoxic activity against various cancer cell lines, highlighting the potential of similar compounds in cancer research (Ghorab, Alsaid, Abdullah-al-Dhfyan, Arafa, 2015).
- Another study synthesized novel sulfonamide derivatives and evaluated their antimicrobial activities, indicating the relevance of such compounds in addressing bacterial and fungal infections (Desai, Dodiya, Shihora, 2011).
Chemical Synthesis and Catalysis
- Research on the synthesis of tetrahydroisoquinolines by Friedel-Crafts cyclizations, a process relevant to the synthesis of similar compounds, has been explored for potential drug analogs (Bunce, Cain, Cooper, 2012).
- The introduction of a novel N-sulfonated Brönsted acidic catalyst for the synthesis of polyhydroquinoline derivatives via Hantzsch condensation under solvent-free conditions indicates the chemical versatility of related compounds (Goli-Jolodar, Shirini, Seddighi, 2016).
作用機序
Target of Action
The primary target of 5-chloro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide is the blood coagulation factor Xa . Factor Xa plays a crucial role in the coagulation cascade, catalyzing the conversion of prothrombin to thrombin . By inhibiting factor Xa, this compound can prevent the formation of thrombin, a key enzyme in blood clotting.
Mode of Action
This compound acts as an inhibitor of factor Xa. It binds to the active site of factor Xa, preventing its interaction with its natural substrates . This inhibition disrupts the coagulation cascade, reducing the formation of thrombin and ultimately preventing the formation of blood clots .
Biochemical Pathways
The inhibition of factor Xa affects the coagulation cascade, a series of biochemical reactions that lead to the formation of a blood clot. By inhibiting factor Xa, the compound prevents the conversion of prothrombin to thrombin . Thrombin is responsible for converting fibrinogen to fibrin, the main component of a blood clot. Therefore, the inhibition of factor Xa results in reduced thrombin and fibrin formation, preventing blood clot formation .
Result of Action
The primary result of the action of this compound is the prevention of blood clot formation. By inhibiting factor Xa, the compound reduces the formation of thrombin and fibrin, key components of blood clots . This can help prevent thromboembolic disorders, including myocardial infarction, angina pectoris, reocclusions and restenoses after angioplasty or aortocoronary bypass, stroke, transient ischemic attacks, peripheral vascular disease, pulmonary embolism, or deep venous thrombosis .
Safety and Hazards
The safety data sheet indicates that this chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
将来の方向性
特性
IUPAC Name |
5-chloro-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O3S2/c1-17-11-4-3-10(8-9(11)2-6-13(17)18)16-22(19,20)14-7-5-12(15)21-14/h3-5,7-8,16H,2,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRZVCMHBGLHFHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-isopropylphenyl)-N'-[5-phenyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-4-yl]urea](/img/structure/B3018559.png)




![N-(4-acetamidophenyl)-2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B3018569.png)
![1-phenyl-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea](/img/structure/B3018570.png)
![3-Methyl-6-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]pyrimidin-4-one](/img/structure/B3018571.png)


![4-chloro-N-[(3-phenyl-5-isoxazolyl)methyl]benzenesulfonamide](/img/structure/B3018575.png)

